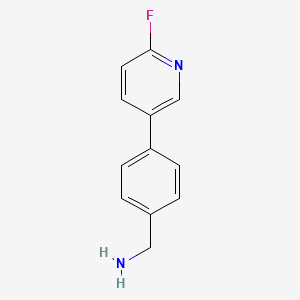
4-(6-Fluoro-3-pyridyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Fluoro-3-pyridyl)benzylamine is an organic compound that belongs to the class of phenylmethylamines It consists of a benzylamine moiety substituted with a fluoropyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-3-pyridyl)benzylamine typically involves the coupling of a fluoropyridine derivative with a benzylamine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of fluoropyridine with a halogenated benzylamine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Fluoro-3-pyridyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridines or benzylamines.
Aplicaciones Científicas De Investigación
4-(6-Fluoro-3-pyridyl)benzylamine has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Fluoro-3-pyridyl)benzylamine involves its interaction with specific molecular targets. For instance, as a potassium channel blocking agent, it binds to the potassium channels and inhibits their function, affecting the flow of potassium ions across cell membranes . This can influence various physiological processes, including nerve signal transmission and muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the pyridyl group.
4-Chlorobenzylamine: Contains a chlorine atom instead of a fluorine atom.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluoropyridine moiety.
Uniqueness
4-(6-Fluoro-3-pyridyl)benzylamine is unique due to the presence of both a fluoropyridine and a benzylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H11FN2 |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
[4-(6-fluoropyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H,7,14H2 |
Clave InChI |
XDWUOMLLQCIWKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CN=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


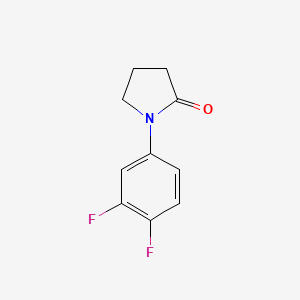
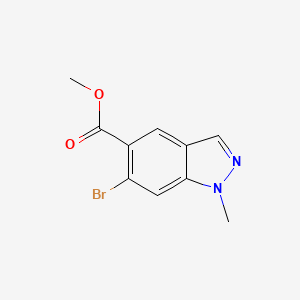

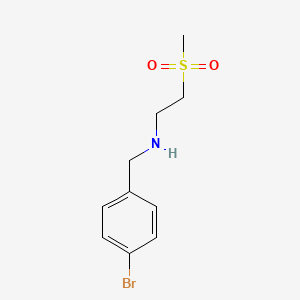

![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
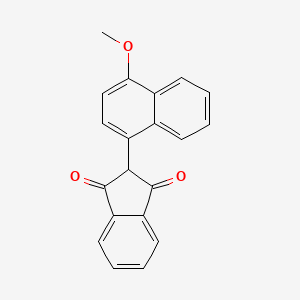

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
